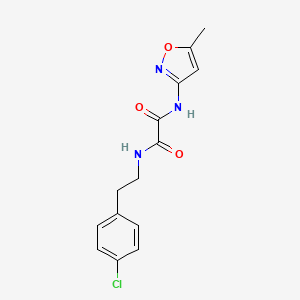
N1-(3,5-dimethylphenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,5-dimethylphenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DDAO and has been studied extensively for its role in various biological processes.
Aplicaciones Científicas De Investigación
Copper-Catalyzed Hydroxylation
A study highlights the use of a catalytic system involving Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) for the hydroxylation of (hetero)aryl halides under mild conditions. This process facilitates the production of phenols and hydroxylated heteroarenes from (hetero)aryl chlorides, bromides, and iodides, showcasing a method that could be relevant for modifying chemical structures similar to the compound (Shanghua Xia et al., 2016).
Cu/Oxalic Diamide-Catalyzed Coupling
Another research presents the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in the copper-catalyzed coupling of (hetero)aryl halides with 1-alkynes. This study suggests potential for synthesizing complex molecules through coupling reactions that could relate to modifications of the compound of interest (Ying Chen et al., 2023).
Novel Acid-Catalyzed Rearrangement
Research into the synthesis of di- and mono-oxalamides through novel acid-catalyzed rearrangement offers insight into synthetic pathways that could be relevant for producing derivatives of the compound . This study underscores the versatility of oxalamides in chemical synthesis (V. Mamedov et al., 2016).
Synthesis and Analgesic Activity
A study on the design and synthesis of novel diphenyl oxalamide derivatives as anticonvulsants may offer parallels in exploring the bioactive potential of similar compounds. This research highlights the therapeutic applications of oxalamide derivatives, suggesting a potential area of interest for the compound (A. P. Nikalje et al., 2012).
Propiedades
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-11-8-12(2)10-13(9-11)19-16(22)15(21)18-7-6-14(20)17(3,4)5/h8-10,14,20H,6-7H2,1-5H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHOHHYKPKJVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC(C(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,5-dimethylphenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)





![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)



![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)
![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)